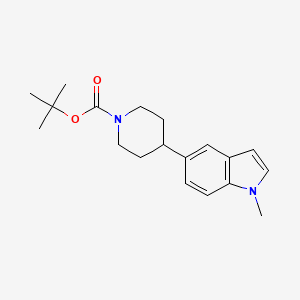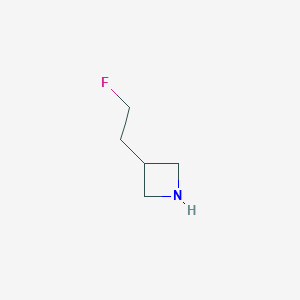
3-(2-Fluoroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethyl)azetidine: is a four-membered nitrogen-containing heterocyclic compound. It is characterized by the presence of a fluoroethyl group attached to the azetidine ring.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of Azetidine: One common method involves the alkylation of azetidine with 2-fluoroethyl halides under basic conditions.
Cyclization Reactions: Another approach involves the cyclization of suitable precursors, such as amino alcohols or amino halides, under acidic or basic conditions to form the azetidine ring.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-(2-Fluoroethyl)azetidine can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, amines, thiols, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution Reactions: Substituted azetidines with various functional groups.
Oxidation: Azetidine N-oxides.
Reduction: Saturated amines.
科学的研究の応用
Chemistry: 3-(2-Fluoroethyl)azetidine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also investigated for its applications in polymer chemistry, where it can be used to create novel polymers with unique properties, such as increased rigidity and thermal stability .
作用機序
The mechanism of action of 3-(2-Fluoroethyl)azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The fluoroethyl group can influence the compound’s binding affinity and specificity for these targets .
類似化合物との比較
Azetidine: The parent compound without the fluoroethyl group.
3-Methylazetidine: A similar compound with a methyl group instead of a fluoroethyl group.
3-(2-Chloroethyl)azetidine: A compound with a chloroethyl group instead of a fluoroethyl group.
Uniqueness: 3-(2-Fluoroethyl)azetidine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoroethyl group can enhance the compound’s metabolic stability and influence its reactivity compared to other similar compounds .
特性
分子式 |
C5H10FN |
|---|---|
分子量 |
103.14 g/mol |
IUPAC名 |
3-(2-fluoroethyl)azetidine |
InChI |
InChI=1S/C5H10FN/c6-2-1-5-3-7-4-5/h5,7H,1-4H2 |
InChIキー |
FBAQRSUHAGEODS-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9H-Fluoren-9-yl)methyl (3aR,4R)-8-bromo-4-(hydroxymethyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12853269.png)
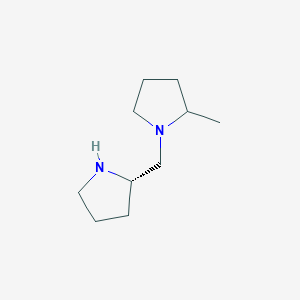
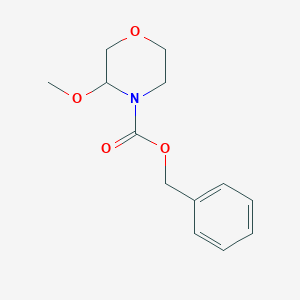
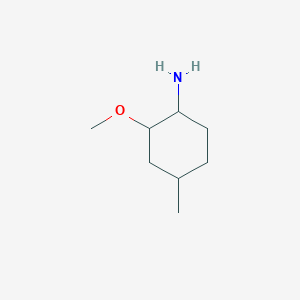
![Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate](/img/structure/B12853291.png)
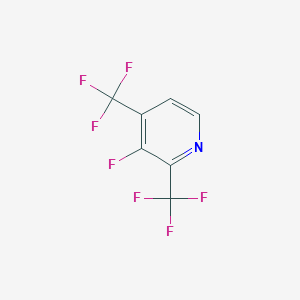
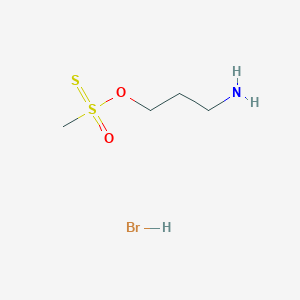
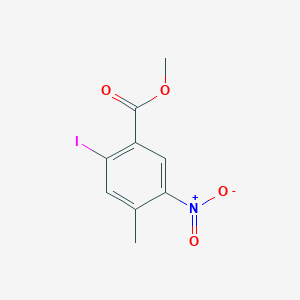
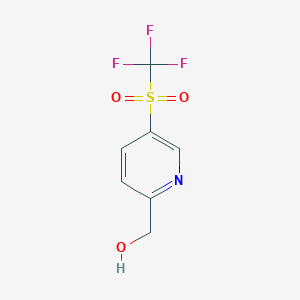
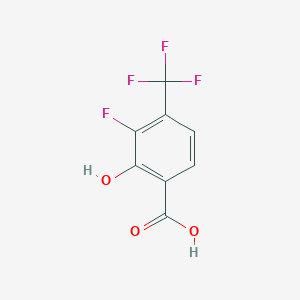
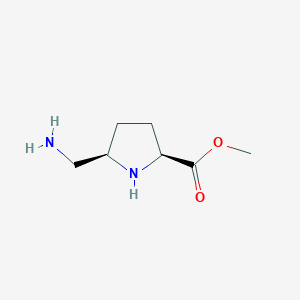
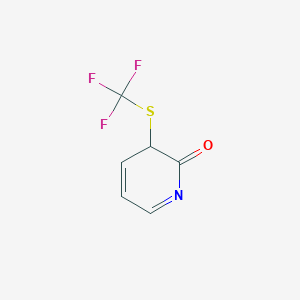
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
